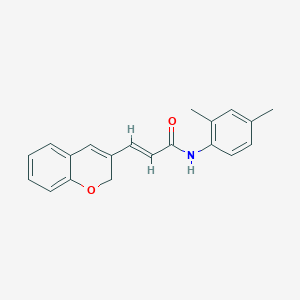![molecular formula C29H33N5O3S B2515696 3-Butyl-2-((2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on CAS No. 2034583-53-2](/img/structure/B2515696.png)
3-Butyl-2-((2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H33N5O3S and its molecular weight is 531.68. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Diese Verbindung wurde auf ihr Potenzial als neuroprotektives Mittel untersucht . Neuroprotektion ist ein präzises Ziel für die Behandlung von neurodegenerativen Erkrankungen, ischämischem Schlaganfall und traumatischen Hirnverletzungen . Die Verbindung zeigte vielversprechende neuroprotektive Eigenschaften in menschlichen Neuronen durch Reduzierung der Expression des Endoplasmatischen Retikulums (ER) Chaperons, BIP, und des Apoptosemarkers gespaltenes Caspase-3 .
Anti-Neuroinflammatorisches Mittel
Die Verbindung zeigte auch anti-neuroinflammatorische Eigenschaften . Es wurde festgestellt, dass sie die Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen hemmt .
Hemmung von ER-Stress und Apoptose
Die Verbindung wurde beobachtet, um ER-Stress und Apoptose zu hemmen, die wichtige Prozesse sind, die an Zelltod und Krankheit beteiligt sind .
Hemmung des NF-kB-Entzündungspfades
Es wurde festgestellt, dass die Verbindung den NF-kB-Entzündungspfad hemmt, der eine entscheidende Rolle bei Immun- und Entzündungsreaktionen spielt .
Potenzieller Einsatz in der Krebsbehandlung
Die Verbindung wurde auf ihren potenziellen Einsatz in der Krebsbehandlung untersucht. Sie hat vielversprechende Ergebnisse in der in-vitro-Profilierung mit Wirksamkeit gegen CDK4/Cyclin D1 und CDK6/Cyclin D1 gezeigt .
Proteinabbau
Die Verbindung wurde mit Proteinabbau in Verbindung gebracht, indem sie Cereblon rekrutiert . Dies könnte Auswirkungen auf verschiedene biologische Prozesse haben, bei denen Proteinabbau eine Schlüsselrolle spielt.
Wirkmechanismus
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Mode of Action
The compound acts by recruiting Cereblon , a protein that plays a crucial role in protein degradation . This leads to the dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . It inhibits ER stress and apoptosis, as evidenced by the reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3 .
Eigenschaften
IUPAC Name |
3-butyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-3-4-14-34-28(36)27-26(22(19-30-27)21-10-6-5-7-11-21)31-29(34)38-20-25(35)33-17-15-32(16-18-33)23-12-8-9-13-24(23)37-2/h5-13,19,30H,3-4,14-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZCPGTTWPBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
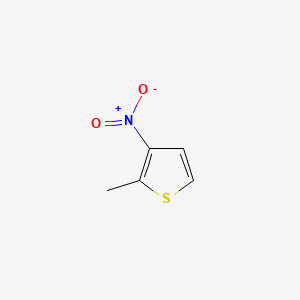
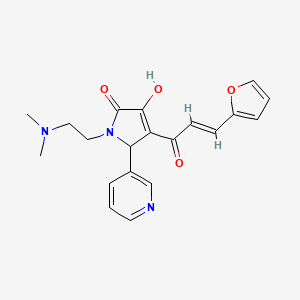
![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2515616.png)
![2-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2515617.png)
![7-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2515618.png)
![3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2515619.png)
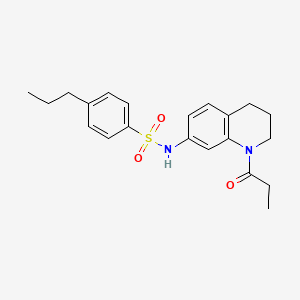
![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2515628.png)
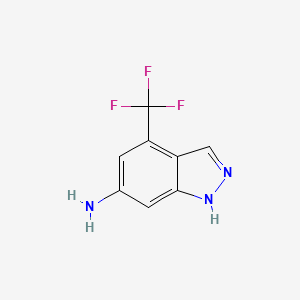
![diethyl [(1-methyl-1H-pyrazol-5-yl)methyl]phosphonate](/img/structure/B2515633.png)
![3-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2515634.png)
![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)
